1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a unique structure combining adamantane, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to penetrate biological membranes. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-3-(4-chlorophenyl)urea
- 1-(1-adamantyl)-4-(4-chlorophenyl)piperazine
- 1-(1-adamantyl)-3-(4-nitrophenyl)urea
Uniqueness
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its combination of adamantyl, piperazine, and pyrazole moieties This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5O3/c1-13-18(21)19(26(28)29)22-25(13)12-17(27)23-2-4-24(5-3-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-16H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAKPFYXFZVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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